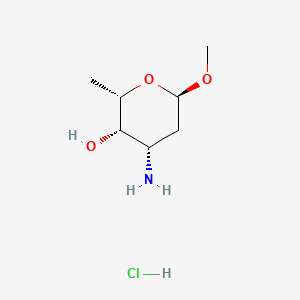

Methyl L-daunosamine hydrochloride

Description

BenchChem offers high-quality Methyl L-daunosamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-daunosamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl L-daunosamine hydrochloride chemical structure

Technical Profile: Methyl -L-Daunosaminide Hydrochloride

Structural Analysis, Synthetic Pathways, and Pharmacological Relevance

Executive Summary

Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-

In medicinal chemistry, this compound serves as a vital "warhead" precursor. While the anthraquinone aglycone of doxorubicin facilitates DNA intercalation, the daunosamine sugar is responsible for minor groove binding and sequence recognition.[1] The hydrochloride salt form described here is the stable, crystalline building block used in the semi-synthesis of novel anthracycline derivatives designed to overcome multi-drug resistance (MDR).

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification[4]

-

IUPAC Name: Methyl 3-amino-2,3,6-trideoxy-

-L-lyxo-hexopyranoside hydrochloride[2] -

Common Name: Methyl

-L-daunosaminide HCl[2][3][4] -

CAS Number: 32385-06-1 (specifically for the

-anomer HCl salt)[2][4] -

Molecular Formula:

[2]

Stereochemical Configuration

The "L-lyxo" configuration is the defining feature of daunosamine, distinguishing it from its epimers like acosamine (L-arabino) or ristosamine (L-ribo).

In the stable

-

C1 (Anomeric): The methoxy group is axial (

-anomer), stabilized by the anomeric effect. -

C2: Deoxygenated (

), imparting lipophilicity and stability against enzymatic hydrolysis. -

C3 (Amine): The primary amine is equatorial .

-

C4 (Hydroxyl): The hydroxyl group is axial .

-

C5 (Methyl): The C6 methyl group is equatorial .

The specific spatial arrangement of the C3-amine and C4-hydroxyl (gauche relationship,

Structural Connectivity Map (Graphviz)

Figure 1: Structural topology of Methyl

Synthetic Pathways & Production

While L-daunosamine can be obtained via the acid-catalyzed degradation of daunorubicin, large-scale research requirements necessitate de novo synthesis. The most robust route utilizes L-Rhamnal (derived from L-Rhamnose) as the chiral pool starting material.

The Glycal Approach (From L-Rhamnal)

This pathway is preferred for its stereoselectivity in introducing the C3 nitrogen.

-

Starting Material: 3,4-di-O-acetyl-L-rhamnal.

-

Azidonitration/Addition: Introduction of nitrogen at C3. Electrophilic addition to the glycal double bond using sodium azide and ceric ammonium nitrate (CAN) or hydrazoic acid equivalents.

-

Reduction: Reduction of the C3-azide to an amine and removal of the C2-functionalization (if present as halide/nitro) to achieve the 2-deoxy state.

-

Glycosylation: Treatment with methanol/HCl to lock the anomeric center as the methyl glycoside.

Synthetic Workflow Diagram

Figure 2: The "Glycal Route" for the synthesis of Methyl L-daunosamine HCl, prioritizing stereocontrol at C3.

Experimental Protocol: Characterization & Validation

In drug development, ensuring the isomeric purity of the carbohydrate building block is non-negotiable. The following protocol outlines the Self-Validating Characterization of the hydrochloride salt.

NMR Spectroscopy Validation

The

Solvent:

| Proton (Residue) | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-1 (Anomeric) | 4.78 | Doublet (d) | Confirms | |

| H-3 (CH-NH | 3.55 | Multiplet (m) | - | Diagnostic for C3-amine; shift confirms protonation state. |

| H-5 | 4.25 | Quartet (q) | Characteristic of 6-deoxy sugars. | |

| OMe (Methoxy) | 3.36 | Singlet (s) | - | Confirms methyl glycoside formation. |

| H-6 (Methyl) | 1.25 | Doublet (d) | The terminal methyl group (6-deoxy). | |

| H-2ax / H-2eq | 1.8 - 2.1 | Multiplet | - | The 2-deoxy methylene protons. |

Self-Validation Check:

-

If H-1 appears as a doublet of doublets (dd) with a large coupling (

Hz), you have isolated the -

If the OMe singlet is missing, hydrolysis has occurred (reversion to the hemiacetal).

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Expected m/z: 176.1

(Corresponding to the free base cation -

Validation: Absence of peaks at m/z 162 (demethylated) or m/z 350+ (dimers).

Application in Drug Development

The "Anchor" Mechanism

The daunosamine sugar is not merely a solubility enhancer; it is a sequence-selective DNA binder.

-

Electrostatic Interaction: The protonated amine (

) at C3 interacts with the negatively charged phosphate backbone of DNA. -

Van der Waals Contacts: The sugar sits in the minor groove. The 2-deoxy nature allows for a snug fit, while the C4-hydroxyl forms hydrogen bonds with base pairs (specifically Guanine N2 or Adenine N3).

SAR (Structure-Activity Relationship) Logic

Modifying Methyl L-daunosamine is a primary strategy in overcoming anthracycline resistance.

-

C3-Modification: Alkylation of the amine (e.g., cyanomorpholino-doxorubicin) alters the DNA binding kinetics, often leading to covalent adduct formation rather than simple intercalation.

-

C4-Inversion: Inverting C4 (to L-arabino / acosamine) changes the hydrogen bonding vector, potentially altering sequence specificity.

Figure 3: Structure-Activity Relationship (SAR) map showing how daunosamine modifications translate to clinical outcomes.

References

-

Synthesis from Rhamnose: Jeker, N., & Hutchinson, C. R. (2000). "A short and efficient transformation of rhamnose into activated daunosamine...". Carbohydrate Research, 329(4), 861-872.[6] Link

-

Structural Characterization: Arcamone, F., et al. (1976). "Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose hydrochloride". Carbohydrate Research, 46(2), 227-235.[7] (Reference for NMR comparison of isomers). Link

-

DNA Binding Mechanism: Chaires, J. B., et al. (2021). "Anthracycline domains relevant for binding to DNA". ResearchGate / Biochemistry. Link

-

Biosynthetic Pathway: Thibodeaux, C. J., et al. (2021). "In Vitro Reconstitution of the dTDP-L-daunosamine Biosynthetic Pathway". ACS Chemical Biology. Link

-

General Properties: PubChem Compound Summary for CID 55250370, Methyl L-daunosamine hydrochloride. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Methyl alpha-L-Daunosamine Hydrochloride (alpha:beta appr… [cymitquimica.com]

- 3. Methyl α-L-Daunosamine Hydrochloride | CAS 32385-06-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Methyl L-daunosamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-daunosamine hydrochloride is a methylated derivative of L-daunosamine, an amino sugar that is a crucial component of the anthracycline class of chemotherapy drugs, including daunorubicin and doxorubicin.[1] The presence and stereochemistry of this amino sugar moiety are critical for the DNA binding and topoisomerase II inhibition of these potent anticancer agents. As a synthetic building block, Methyl L-daunosamine hydrochloride is of significant interest to medicinal chemists and drug development professionals involved in the synthesis of novel anthracycline analogs and other glycosylated compounds with potential therapeutic applications.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl L-daunosamine hydrochloride, with a focus on its characterization and analysis. It is important to note that this compound exists as two anomers, the α- and β-isomers, which differ in the stereochemistry at the anomeric center (C-1). Commercially available Methyl L-daunosamine hydrochloride is often supplied as a mixture of these anomers, typically with the α-anomer being the major component.[2] This guide will address the properties of both the individual anomers, where data is available, and the anomeric mixture.

Physicochemical Properties

The fundamental physical and chemical properties of Methyl L-daunosamine hydrochloride are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Chemical Name | Methyl 3-amino-2,3,6-trideoxy-L-lyxohexopyranoside hydrochloride | [2] |

| Synonyms | Methyl L-daunosaminide hydrochloride | [3] |

| Molecular Formula | C₇H₁₆ClNO₃ | [2] |

| Molecular Weight | 197.66 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | α-anomer: No specific data foundβ-anomer: 188-190 °C | [4] |

| Solubility | Soluble in water. The hydrochloride salt form enhances aqueous solubility. | [1] |

| Anomeric Mixture | Often found as an α:β mixture (approx. 85:15) | [2] |

Synthesis of Methyl L-daunosamine hydrochloride

The synthesis of Methyl L-daunosamine hydrochloride can be achieved through the glycosylation of L-daunosamine. A common method involves the reaction of L-daunosamine with methanol in the presence of an acid catalyst, typically hydrogen chloride. This reaction, known as a Fischer glycosylation, proceeds through a carbocation intermediate and generally yields a mixture of the α and β anomers.[5]

A plausible synthetic route starting from L-daunosamine hydrochloride is outlined below.

Caption: Synthetic workflow for Methyl L-daunosamine hydrochloride.

Experimental Protocol: Synthesis

-

Preparation of Methanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous methanol, cooled in an ice bath, until a desired concentration (e.g., 1-2 M) is reached. The concentration can be determined by titration.

-

Reaction: L-daunosamine hydrochloride is suspended in the prepared methanolic HCl solution. The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product as a solid.

-

Purification: The crude anomeric mixture of Methyl L-daunosamine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether, to afford the product as a crystalline solid.[6]

Causality of Experimental Choices: The use of anhydrous conditions is crucial to prevent the hydrolysis of the formed methyl glycoside back to the starting material. Dry HCl gas serves as both the acid catalyst for the glycosylation reaction and the source of the hydrochloride salt. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Analytical Characterization

A comprehensive characterization of Methyl L-daunosamine hydrochloride is essential to confirm its identity, purity, and anomeric ratio. The following section details the key analytical techniques and provides model protocols.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure compound.

-

Sample Preparation: A small amount of the crystalline Methyl L-daunosamine hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Trustworthiness of the Protocol: This self-validating system relies on the principle that impurities will depress and broaden the melting range. A sharp, reproducible melting point is a strong indicator of a pure substance.

Solubility Assessment

Determining the solubility of Methyl L-daunosamine hydrochloride in various solvents is critical for its application in drug formulation and as a synthetic reagent.

-

Sample Preparation: An excess amount of Methyl L-daunosamine hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Analysis: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as HPLC with UV detection or a charged aerosol detector (CAD).

-

Data Interpretation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, representing the equilibrium solubility. Constant temperature and agitation are necessary to achieve a true equilibrium state. HPLC provides a sensitive and specific method for quantifying the dissolved analyte.

Sources

- 1. Daunosamine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. Buy Methyl beta-L-daunosaminide hydrochloride | 115388-97-1 [smolecule.com]

- 5. Synthesis of (L)-daunosamine and related amino sugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

Technical Monograph: Methyl L-daunosamine Hydrochloride

The following technical guide details the structural, synthetic, and application-based characteristics of Methyl L-daunosamine hydrochloride .

Structural Characterization, Synthesis, and Utility in Anthracycline Development

Chemical Identity & Core Registry Data[1][2][3][4]

Methyl L-daunosamine hydrochloride is the protected methyl glycoside of L-daunosamine, the aminosugar moiety found in critical anthracycline antibiotics such as daunorubicin and doxorubicin. It serves as a stable, chiral building block for the synthesis of next-generation chemotherapeutics.

| Parameter | Technical Specification |

| Primary CAS Number | 32385-06-1 (Refers to the |

| Secondary CAS | 115388-97-1 ( |

| IUPAC Name | Methyl 3-amino-2,3,6-trideoxy- |

| Common Name | Methyl |

| Molecular Formula | C |

| Molecular Weight | 197.66 g/mol |

| SMILES | C[C@H]1CO1.Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone |

Structural Characterization & Stereochemistry

Understanding the stereochemical configuration of this molecule is prerequisite for its use in glycosylation reactions. The "L-lyxo" designation implies specific spatial arrangements of the substituents on the pyranose ring.

2.1 Conformational Analysis

In solution, Methyl

-

C1 (Anomeric): The methoxy group occupies the axial position. This is favored by the exo-anomeric effect , which stabilizes the

-anomer over the -

C3 (Amino): The amino group is equatorial , minimizing steric strain.

-

C4 (Hydroxyl): In the lyxo configuration, the C4-OH is axial (relative to the ring plane in the standard orientation, but in

L-lyxo, H4 is equatorial). -

C5 (Methyl): The C6-methyl group is equatorial , anchoring the chair conformation.

2.2 NMR Signature (Diagnostic Signals)

The

-

H1 (Anomeric Proton): Appears as a broad singlet or doublet with a small coupling constant (

Hz), confirming the equatorial orientation of H1 (axial OMe). -

H3 (Methine at Amine): Large coupling to H2ax (

Hz) indicates H3 is axial. -

H4 (Methine at Hydroxyl): Appears as a narrow multiplet. The coupling constants

and

Synthetic Pathways & Production

The production of Methyl L-daunosaminide HCl is achieved primarily through two routes: degradation of anthracycline antibiotics (semisynthesis) or de novo total synthesis. The degradation route is the industry standard for obtaining high optical purity.

3.1 Method A: Acid-Catalyzed Methanolysis (Standard Protocol)

This method utilizes the lability of the glycosidic bond in daunorubicin under acidic conditions. The anthracycline aglycone (daunomycinone) is cleaved, and the sugar is simultaneously trapped as the methyl glycoside.

Protocol:

-

Dissolution: Suspend Daunorubicin HCl (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Acidolysis: Add 1.5 eq of acetyl chloride (generates anhydrous HCl in situ) or use 0.5 M HCl/MeOH.

-

Reflux: Heat to reflux (65°C) for 1–2 hours. Monitor by TLC (System: CHCl

/MeOH/NH -

Workup: Cool to 0°C. The aglycone (Daunomycinone) often precipitates and can be filtered off.

-

Isolation: Concentrate the filtrate. The residue is triturated with acetone or ether to crystallize Methyl L-daunosaminide HCl.

-

Purification: Recrystallization from MeOH/Et

O yields the pure

3.2 Visualization of Reaction Workflow

Figure 1: Process flow for the isolation of Methyl L-daunosamine HCl via acid methanolysis of Daunorubicin.

Applications in Drug Development

Methyl L-daunosaminide hydrochloride is not merely a degradation product; it is a versatile Glycosyl Donor Precursor .

4.1 Activation for Glycosylation

To attach this sugar to new aglycones (e.g., for epirubicin or idarubicin analogs), the methyl glycoside must be converted into a reactive donor.

-

Conversion: The methyl group is hydrolyzed (using aqueous acid) to the free lactol, which is then converted to a 1-Chloro or 1-Bromo sugar (Koenigs-Knorr donor) or a Thioglycoside .

-

1,4-Di-O-acetyl derivatives: Often, the amine is protected (e.g., trifluoroacetyl) and the hydroxyls acetylated to generate a donor that directs stereoselectivity during coupling.

4.2 Stability & Storage

-

Hygroscopicity: The HCl salt is highly hygroscopic. Absorption of water can lead to hydrolysis of the methyl glycoside over time.

-

Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) with desiccant.

-

Self-Validation: Before use in synthesis, check the melting point (175-178°C dec.) and optical rotation. A drop in melting point often indicates hydrolysis to the free sugar.

References

-

PubChem. 3-Amino-2,3,6-trideoxy-L-lyxo-hexose (Daunosamine) Compound Summary. Available at: [Link]

-

American Chemical Society (ACS). Biosynthesis and Glycosylation Pathways of Daunosamine. Available at: [Link]

Sources

- 1. 3-Amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexose | C7H15NO3 | CID 189099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1r,3s,4s,5s)-3-Amino-2,3,6-Trideoxy-3-Methyl-Alpha-L-Arabino-Hexopyranose | C7H15NO3 | CID 23250393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. Conformational changes of 1-4-glucopyranosyl residues of a sulfated C—C linked hexasaccharide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl L-Daunosamine Hydrochloride

Precision Metrics, Structural Integrity, and Synthetic Utility in Anthracycline Development

Core Metrics & Chemical Identity[1][2]

Methyl L-daunosamine hydrochloride is the stabilized methyl glycoside form of L-daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose).[1] It serves as the critical "glycone" donor in the synthesis of anthracycline antibiotics, including Doxorubicin and Daunorubicin.

In drug development, precise stoichiometry is non-negotiable.[1] The molecular weight provided below represents the standard hydrochloride salt form used in GMP synthesis.

Quantitative Profile

| Metric | Value | Technical Notes |

| Molecular Weight | 197.66 g/mol | Calculated for the monohydrochloride salt ( |

| Exact Mass | 197.0819 Da | Monoisotopic mass for high-resolution MS validation.[1] |

| Molecular Formula | Often written as | |

| CAS Number | 32385-06-1 | Specific to the Methyl |

| Free Base MW | 161.20 g/mol | |

| Appearance | White Crystalline Solid | Hygroscopic; requires desiccated storage (-20°C).[1] |

Structural Nomenclature

-

IUPAC Name: Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochloride.[1]

-

Stereochemical Criticality: The L-lyxo configuration is the biologically active stereoisomer required for DNA minor groove binding in anthracycline pharmacology.[1] The "Methyl" designation refers to the O-methylation at the anomeric C1 position, protecting the sugar for glycosylation reactions.

Structural Integrity & Validation Logic

The biological efficacy of anthracyclines relies on the specific geometry of the daunosamine moiety.[1] The amino group at C3 and the methyl group at C5 are pivotal for interaction with the DNA phosphate backbone.[1]

Structural Decomposition Diagram

The following diagram illustrates the chemical architecture of the molecule, highlighting the functional zones that dictate its molecular weight and synthetic reactivity.

Caption: Structural decomposition of Methyl L-daunosamine HCl highlighting the functional groups contributing to its 197.66 g/mol mass and biological activity.[1]

Synthetic Application: The Glycosyl Donor[5]

In the synthesis of Doxorubicin analogs, Methyl L-daunosamine HCl acts as the glycosyl donor .[1] It must be activated (typically by converting the methoxy group to a halide or thioglycoside) to couple with the anthracyclinone aglycone (the acceptor).

Self-Validating Synthesis Workflow

A robust protocol does not assume purity; it proves it at every step.[1] The following workflow integrates "Stop/Go" decision points based on analytical data.

Caption: Operational workflow for utilizing Methyl L-daunosamine HCl in anthracycline synthesis with integrated quality control checkpoints.

Analytical Characterization Protocols

To ensure the molecular weight of 197.66 g/mol is accurate for your specific batch (accounting for potential hygroscopic water uptake), the following characterization steps are mandatory.

Proton NMR ( H-NMR) Validation

The presence of the methoxy signal is the primary indicator of the methyl glycoside form versus the free sugar.

-

Solvent: Methanol-

or -

Key Diagnostic Signals:

Mass Spectrometry (ESI-MS)[1]

-

Method: Direct infusion ESI (Positive Mode).[1]

-

Target Ion:

Gravimetric Stoichiometry Check (The "Moisture Trap")

Methyl L-daunosamine HCl is hygroscopic.[1] Using the theoretical MW (197.[1][5]66) without correcting for water content can lead to under-glycosylation in synthesis.[1]

-

Protocol: Perform Karl Fischer (KF) titration.

-

Correction Factor:

[1]

Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is prone to hydrolysis if exposed to humid air, reverting to the free sugar and methanol over time.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in acetone or dichloromethane.[1]

-

Safety: As an aminoglycoside precursor, handle with standard PPE.[1] While less toxic than the final anthracycline, it should be treated as a potential irritant.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23250393, Methyl 3-amino-2,3,6-trideoxy-alpha-L-arabino-hexopyranoside. Retrieved from [Link]

Sources

- 1. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Alpha-L-Daunosamine Hydrochloride (Alpha:Beta approx. 85:15) [lgcstandards.com]

- 3. DAUNOSAMINE HYDROCHLORIDE | 32385-06-1 [amp.chemicalbook.com]

- 4. (1r,3s,4s,5s)-3-Amino-2,3,6-Trideoxy-3-Methyl-Alpha-L-Arabino-Hexopyranose | C7H15NO3 | CID 23250393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl beta-L-daunosaminide hydrochloride | 115388-97-1 [smolecule.com]

An In-depth Technical Guide to Methyl L-daunosamine hydrochloride: From Nomenclature to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl L-daunosamine hydrochloride in Medicinal Chemistry

Methyl L-daunosamine hydrochloride is a pivotal amino sugar derivative that serves as a critical building block in the synthesis of a variety of biologically active molecules.[1] Its structure is integral to the anthracycline class of antibiotics, renowned for their potent antitumor properties.[2] As a derivative of daunosamine, a naturally occurring amino sugar, this compound is of significant interest to researchers in medicinal chemistry and drug development for its potential in creating novel therapeutics, particularly in oncology.[2][3] This guide provides a comprehensive overview of Methyl L-daunosamine hydrochloride, from its precise chemical identity to its applications and handling.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Stereochemistry

The nomenclature of Methyl L-daunosamine hydrochloride can be complex due to its stereochemistry. The "L" designation refers to the stereochemical configuration relative to L-glyceraldehyde. Furthermore, the anomeric center at the C1 position (the carbon attached to two oxygen atoms) can exist in either an alpha (α) or beta (β) configuration.

The systematic IUPAC names for the two common anomers are:

-

Methyl α-L-daunosamine hydrochloride: (2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride[4]

-

Methyl β-L-daunosamine hydrochloride: (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride[2]

It is crucial for researchers to specify the anomeric form they are working with, as this can significantly impact biological activity and chemical reactivity. Commercially available preparations may sometimes be a mixture of anomers.[5]

Chemical Structure

The core structure of Methyl L-daunosamine hydrochloride is a pyranose ring, a six-membered ring containing one oxygen atom. It is a trideoxyhexopyranoside, meaning three hydroxyl groups of a standard hexose sugar have been replaced by hydrogen atoms. The key functional groups are an amino group at the C3 position, a hydroxyl group at the C4 position, and a methyl group at the C6 position. The anomeric carbon (C1) is attached to a methoxy group. The hydrochloride salt form enhances the compound's stability and water solubility.[1]

Below is a diagram illustrating the general synthetic workflow for carbohydrate modification, which is a common strategy in the synthesis of compounds like Methyl L-daunosamine hydrochloride.

Caption: A generalized workflow for the synthesis of modified carbohydrates.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl L-daunosamine hydrochloride is presented in the table below. Note that some properties may vary slightly depending on the anomeric purity and the supplier.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆ClNO₃ | [2][4] |

| Molecular Weight | 197.66 g/mol | [2][4][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 157-190 °C (with decomposition) | [2][6][7] |

| Solubility | Highly soluble in water, slightly soluble in methanol. | [2][7] |

| Hygroscopicity | Hygroscopic | [8] |

Part 2: Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of Methyl L-daunosamine hydrochloride is a multi-step process that often starts from a readily available carbohydrate. One common precursor is D-mannose.[9] The synthesis involves a series of stereocontrolled reactions to introduce the amino group, remove the unwanted hydroxyl groups, and establish the correct stereochemistry at each chiral center. A general synthetic strategy involves the click modification of a carbohydrate to introduce a methyl group, followed by glycosylation, fluorination, and further methylation to yield the final product.[10]

Key Chemical Reactions

Methyl L-daunosamine hydrochloride can participate in several key chemical reactions relevant to drug development:

-

Glycosylation Reactions: It can act as a glycosyl donor, enabling the formation of glycosidic bonds with other molecules, such as aglycones of anthracyclines.[2]

-

N-Acylation: The amino group can be readily acylated to introduce various substituents, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Oxidation and Reduction: The hydroxyl group can be oxidized, and other functional groups can be reduced under specific conditions to create analogs with modified properties.[2]

Part 3: Applications in Drug Development and Research

A Key Component of Anthracycline Antibiotics

The most significant application of Methyl L-daunosamine hydrochloride is in the synthesis of anthracycline antibiotics like doxorubicin and daunorubicin. These drugs are widely used in chemotherapy to treat a variety of cancers. The daunosamine moiety is crucial for their mechanism of action, which involves intercalation into DNA and inhibition of topoisomerase II.

Development of Novel Anticancer Agents

Researchers are actively exploring the synthesis of novel daunosamine derivatives to develop new anticancer agents with improved efficacy and reduced cardiotoxicity, a major side effect of current anthracycline therapies.[2] By modifying the daunosamine sugar, it may be possible to alter the drug's DNA binding affinity, cellular uptake, and metabolism.

Biochemical Probe for Enzymatic Studies

Methyl L-daunosamine hydrochloride serves as a valuable substrate for studying glycosidases, which are enzymes that cleave glycosidic bonds.[2] Understanding how these enzymes interact with daunosamine derivatives can provide insights into carbohydrate metabolism and help in the design of enzyme inhibitors.

Inhibitor of Bacterial DNA Gyrase

Some studies have shown that L-daunosamine-b-methylglycoside hydrochloride can act as a competitive inhibitor of bacterial DNA gyrase.[10] This enzyme is essential for maintaining the integrity of bacterial DNA, making it an attractive target for the development of new antibacterial agents.[10]

Part 4: Handling, Storage, and Safety

Safe Handling Procedures

As with any chemical reagent, proper safety precautions should be taken when handling Methyl L-daunosamine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[8]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[8]

Storage Conditions

To maintain the integrity and stability of Methyl L-daunosamine hydrochloride, it should be stored under the following conditions:

-

Temperature: Store in a cool place.[8]

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert gas due to its hygroscopic nature.[8]

Conclusion

Methyl L-daunosamine hydrochloride is a cornerstone molecule in the field of medicinal chemistry, particularly in the development of anticancer therapeutics. Its unique chemical structure and reactivity provide a versatile platform for the synthesis of novel drug candidates. A thorough understanding of its nomenclature, properties, and handling is essential for researchers aiming to leverage its potential in their scientific endeavors.

References

-

LabSolutions. (n.d.). L-Daunosamine, Hydrochloride. Retrieved from [Link]

-

Horton, D., & Weckerle, W. (1975). A preparative synthesis of 3-amino-2,3,6-trideoxy-l-lyxo-hexose (daunosamine) hydrochloride from d-mannose. Carbohydrate Research, 44(2), 227-240. [Link]

Sources

- 1. CAS 19196-51-1: L-Daunosamine HCl | CymitQuimica [cymitquimica.com]

- 2. Buy Methyl beta-L-daunosaminide hydrochloride | 115388-97-1 [smolecule.com]

- 3. biosynth.com [biosynth.com]

- 4. Methyl Alpha-L-Daunosamine Hydrochloride (Alpha:Beta approx. 85:15) [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. DAUNOSAMINE HYDROCHLORIDE | 32385-06-1 [amp.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. bio.vu.nl [bio.vu.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biosynth.com [biosynth.com]

An In-Depth Technical Guide to Methyl L-daunosamine hydrochloride: Nomenclature, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of Methyl L-daunosamine hydrochloride, a critical carbohydrate building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's nomenclature, physicochemical properties, and its pivotal role as a glycosyl donor in the synthesis of complex bioactive molecules, particularly anthracycline antibiotics.

Nomenclature and Chemical Identifiers: A Matter of Anomers

Methyl L-daunosamine hydrochloride is the common name for a glycoside derivative of L-daunosamine. However, it is crucial to distinguish between its anomeric forms, the α- and β-isomers, which differ in the stereochemistry at the anomeric carbon (C-1). This seemingly subtle difference can have significant implications for reactivity and the stereochemical outcome of glycosylation reactions.

The most frequently encountered isomer in commercial and research settings is the α-anomer. Below is a detailed breakdown of the various names and identifiers associated with this compound.

Table 1: Nomenclature and Identifiers for Methyl L-daunosamine hydrochloride

| Identifier Type | Value | Notes |

| Common Name | Methyl L-daunosamine hydrochloride | Often refers to the α-anomer or a mixture. |

| Systematic Name | Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochloride | Describes the L-lyxo stereochemistry. |

| α-Anomer Specific Name | Methyl α-L-daunosamine hydrochloride[1] | Explicitly defines the α-configuration. |

| β-Anomer Specific Name | Methyl β-L-daunosamine hydrochloride | Explicitly defines the β-configuration. |

| Alternate Names | α-Methyl Daunosaminide Hydrochloride[1] | |

| Methyl 3-Amino-2,3,6-trideoxy-α-L-lyxohexopyranoside Hydrochloride[1] | ||

| CAS Number (α-anomer) | 32385-06-1[1] | Most commonly cited CAS number. |

| CAS Number (β-anomer) | 105497-63-0[2] | |

| Molecular Formula | C₇H₁₆ClNO₃ | |

| Molecular Weight | 197.66 g/mol [1] | |

| PubChem CID (α-anomer) | 55250370[3] |

It is imperative for researchers to verify the anomeric ratio of their starting material, as commercial sources may provide mixtures of α- and β-anomers.[1] This is typically stated on the certificate of analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl L-daunosamine hydrochloride is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of Methyl L-daunosamine hydrochloride

| Property | Value | Source/Notes |

| Appearance | White to off-white crystalline solid | General observation from supplier data. |

| Melting Point | 175-178 °C (decomposes) | |

| Solubility | Soluble in water and methanol. | |

| Storage | Store at -20°C, keep dry. | [2] |

| ¹H NMR (400 MHz, D₂O) | Data for the exact compound is not readily available in the searched resources. As a proxy, data for the related compound 3-Amino-2,3,6-trideoxy-L-lyxo-hexopyranose hydrochloride is often used for structural confirmation. Key signals would be expected for the anomeric proton, methyl group, and protons on the pyranose ring. | Based on general knowledge of NMR spectroscopy of carbohydrates.[4][5] |

| ¹³C NMR (100 MHz, D₂O) | Data for the exact compound is not readily available in the searched resources. Expected signals would include the anomeric carbon, the methyl group of the glycoside, the C6 methyl group, and the carbons of the pyranose ring. | Based on general knowledge of NMR spectroscopy of carbohydrates.[4][5] |

Note on NMR Data: While specific, verified ¹H and ¹³C NMR data for Methyl L-daunosamine hydrochloride is not available in the public domain at the time of this writing, researchers can expect characteristic shifts for the pyranose ring protons and carbons. The anomeric proton (H-1) is typically found downfield, and its coupling constant can help determine the α or β configuration. The methyl group of the glycoside would appear as a singlet, while the C-6 methyl would be a doublet.

Significance in Drug Development: The Glycosidic Bond in Anthracyclines

The primary significance of Methyl L-daunosamine hydrochloride lies in its role as a precursor to L-daunosamine, a crucial component of the anthracycline class of chemotherapeutic agents, which includes daunorubicin and doxorubicin. The daunosamine moiety is essential for the biological activity of these drugs. It is involved in the molecule's interaction with DNA and topoisomerase II, leading to the inhibition of cancer cell proliferation.

The amino group on the sugar is particularly important for the drug's ability to bind to the minor groove of DNA. Modifications to this sugar moiety have been a key strategy in the development of second-generation anthracyclines with improved efficacy and reduced cardiotoxicity.

Experimental Protocol: Koenigs-Knorr Glycosylation for Anthracycline Synthesis

The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[6] In the context of anthracycline synthesis, a protected derivative of daunosamine is typically used as the glycosyl donor to react with the aglycone, daunomycinone. Methyl L-daunosamine hydrochloride can be a starting material for the preparation of such a glycosyl donor.

The following is a generalized, step-by-step protocol for a Koenigs-Knorr glycosylation, illustrating the synthesis of a protected daunorubicin analog. Note: This protocol is a composite based on established methodologies and should be adapted and optimized for specific laboratory conditions and substrates.

Workflow for Koenigs-Knorr Glycosylation

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. Methyl L-daunosamine hydrochloride | C7H16ClNO3 | CID 55250370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

The Daunosamine Moiety: Molecular Guidance Systems in Anthracycline Pharmacodynamics

Executive Summary

In the architecture of anthracycline antibiotics, the aglycone (daunomycinone) is often viewed as the "warhead" due to its intercalation capabilities. However, the daunosamine moiety (3-amino-2,3,6-trideoxy-L-lyxo-hexose) functions as the critical "guidance system." It is this amino sugar that dictates sequence specificity, thermodynamic stability of the DNA-drug complex, and recognition by nuclear enzymes.

This guide analyzes the biological significance of the daunosamine moiety, moving beyond basic structural descriptions to explore its role in thermodynamics, drug resistance mechanisms (P-gp efflux), and synthetic biology applications. It provides actionable protocols for evaluating binding affinity and engineering novel glycosyl variants.

Structural Biology & Biosynthetic Origin

The daunosamine sugar is a 3-amino-2,3,6-trideoxy-L-hexose. Its structural uniqueness lies in the L-configuration and the presence of a protonatable amino group at the C3' position. This specific stereochemistry is not merely decorative; it is evolutionarily conserved to fit the minor groove of the DNA double helix.

The dnm Biosynthetic Pathway

Understanding the biosynthesis of daunosamine is a prerequisite for glycoengineering. The pathway, encoded by the dnm gene cluster in Streptomyces peucetius, converts glucose-1-phosphate into the activated sugar donor dTDP-L-daunosamine.[1][2]

Application Note: When engineering strains for novel analogs, the epimerase (dnmU) is often the bottleneck. Overexpression of this gene can significantly increase the yield of the final glycosylated product.

Figure 1: The dnm biosynthetic pathway.[1][2][3] The conversion from D- to L-configuration via DnmU is the critical stereochemical inversion step.

Pharmacodynamics: The "Anchor" Mechanism

The biological potency of doxorubicin and daunorubicin is inextricably linked to the thermodynamics of the daunosamine-DNA interaction.

Thermodynamic Stabilization ( )

While the aglycone intercalates between base pairs (driven by hydrophobic stacking), the daunosamine sugar lies in the minor groove .

-

Electrostatic Interaction: The C3' amino group (

) is protonated at physiological pH. It forms a salt bridge with the negatively charged phosphate backbone of the DNA. -

Hydrogen Bonding: The C4' hydroxyl group forms hydrogen bonds with the base pairs flanking the intercalation site.

Critical Insight: Removal of the amino group (as in some synthetic analogs) results in a dramatic drop in DNA binding affinity (

Topoisomerase II Poisoning

The daunosamine moiety stabilizes the "cleavable complex" formed between DNA and Topoisomerase II. The sugar acts as a molecular wedge, preventing the religation of the DNA strands. Structural studies indicate that the sugar interacts directly with amino acid residues in the Topo II enzyme, locking the enzyme in a destructive conformation.

The Daunosamine Moiety in Drug Resistance

The very feature that makes daunosamine effective—its structure—is also its liability regarding Multi-Drug Resistance (MDR).

P-Glycoprotein (P-gp) Recognition

P-glycoprotein (MDR1) acts as an efflux pump, actively ejecting anthracyclines from the cell.

-

Mechanism: The P-gp binding pocket specifically recognizes the basic amine and the hydrophilic nature of the daunosamine sugar.

-

Counter-Strategy: 3'-Azido Analogs . By replacing the 3'-amino group with an azido group (-N3), the basicity is removed. These analogs often retain high DNA affinity but are poor substrates for P-gp, allowing them to remain effective in resistant cell lines (e.g., MCF-7/Dox).

Structural Analogs and Toxicity

| Compound | Sugar Modification | Clinical Impact |

| Doxorubicin | Native Daunosamine | High potency, high cardiotoxicity. |

| Epirubicin | 4'-Epimer (L-acosamine) | Orientation of 4'-OH changes.[4] Faster glucuronidation = faster clearance = lower cardiotoxicity . |

| MEN 10755 | Disaccharide (2 sugars) | Altered Topo II specificity; active in resistant tumors. |

| 3'-Deamino-3'-hydroxy | Hydroxyl replaces Amine | Loss of electrostatic anchor; significantly reduced potency. |

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are designed to validate the biological function of the daunosamine moiety.

Protocol A: Determination of DNA Binding Affinity ( ) via Fluorescence Quenching

Objective: To quantify the contribution of the sugar moiety to DNA binding thermodynamics.

Materials:

-

Calf Thymus DNA (ctDNA) in Tris-HCl buffer (10 mM, pH 7.4, 50 mM NaCl).

-

Anthracycline solution (3 µM).

-

Spectrofluorometer (Excitation: 480 nm, Emission: 590 nm).

Workflow:

-

Baseline: Measure fluorescence of the free drug (

). -

Titration: Add aliquots of ctDNA (0 to 200 µM bp) to the cuvette. Mix gently (avoid bubbles).

-

Equilibration: Allow 2 minutes for equilibrium at 25°C.

-

Measurement: Record fluorescence intensity (

) at each step. -

Analysis: Plot

vs.

Validation Check: If

Protocol B: Chemoenzymatic Glycorandomization

Objective: To attach modified daunosamine analogs to the aglycone.[4]

Workflow Visualization:

Figure 2: Workflow for enzymatic glycosylation of anthracyclines.

Step-by-Step:

-

Substrate Prep: Dissolve aglycone (1 mM) in DMSO (10% final vol).

-

Reaction Mix: Combine:

-

Incubation: 30°C for 12-16 hours.

-

Quenching: Add equal volume of ice-cold methanol.

-

Analysis: Monitor conversion via HPLC (254 nm).

References

-

Chaires, J. B., et al. (1990). Thermodynamics of the binding of daunorubicin to DNA.[6][7][8] Biochemistry.[5][7] Link

-

Madduri, K., & Hutchinson, C. R. (1995). Functional characterization of the genes encoding the biosynthesis of the sugar moiety of the antitumor antibiotic daunorubicin.[2] Journal of Bacteriology. Link

-

Minotti, G., et al. (2004).[9] Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity.[4] Pharmacological Reviews. Link

-

Thorson, J. S., et al. (2001). Nature's Carbohydrate Chemists: The Enzymatic Glycosylation of Bioactive Compounds. Current Organic Chemistry. Link

-

FDA Label Reference. (2023). Doxorubicin Hydrochloride Injection - Prescribing Information.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. teses.usp.br [teses.usp.br]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic characterization of daunomycin-DNA interactions: microcalorimetric measurements of daunomycin-DNA binding enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

L-lyxo-Hexose (L-Galactose): Structural Pharmacognosy and Synthetic Utility

Executive Summary

L-lyxo-Hexose , systematically known as L-Galactose , represents a high-value chiral scaffold in modern drug development. Unlike its ubiquitous enantiomer (D-Galactose), the L-isomer is metabolically stable in many mammalian systems, making it a critical "stealth" component for nucleoside analogs, glycomimetics, and tracer development.

This technical guide dissects the structural pharmacognosy of L-lyxo-hexose, providing researchers with the conformational analysis, synthetic protocols, and protection strategies necessary to utilize this rare sugar in therapeutic discovery.

Structural Architecture & Conformational Analysis

The "Lyxo" Configuration

The term "lyxo-hexose" refers to the relative stereochemistry of the hydroxyl groups at positions C2, C3, and C4. In the Fischer projection, the "lyxo" pattern dictates that the hydroxyls at C2 and C3 are on the same side, while the hydroxyl at C4 is on the opposite side.

-

Systematic Name: (3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (Pyranose form)

-

Enantiomeric Relationship: It is the mirror image of D-Galactose.[1][2]

-

Key Feature: The C4 axial hydroxyl is the defining structural motif that distinguishes galacto- (lyxo-hexose) derivatives from gluco- (xylo-hexose) derivatives.

Conformational Preference: The Chair

While D-aldohexoses typically adopt the

For L-Galactopyranose in solution:

-

Dominant Conformer:

(Mirror image of D-Galactose -

Substituent Orientation (

):-

C2-OH: Equatorial

-

C3-OH: Equatorial

-

C4-OH: Axial (The "Galacto" signature)

-

C5-CH2OH: Equatorial

-

-

Thermodynamic Stability: The

conformation minimizes 1,3-diaxial interactions, rendering it significantly more stable than the

NMR Diagnostics

Identification of the L-lyxo-hexose scaffold relies on specific coupling constants (

| Anomer | H1 Orientation ( | H2 Orientation | Dihedral Angle | |

| Equatorial | Equatorial | ~60° | 3.0 – 4.0 Hz (Small) | |

| Axial | Equatorial | ~180° | 7.0 – 9.0 Hz (Large) |

Analytic Insight: In L-sugars, the

-anomer places the anomeric hydroxyl in the axial position (anomeric effect stabilization), while the-anomer places it equatorial .

Visualization: The Hexose Stereochemical Tree

The following diagram illustrates the stereochemical derivation of L-lyxo-hexose, highlighting its relationship to the D-series and its specific epimeric centers.

Figure 1: Stereochemical relationships and structural features of L-lyxo-hexose (L-Galactose).

Synthetic Protocol: Production from D-Galacturonic Acid[4][5]

Since L-Galactose is rare in nature compared to its D-isomer, direct extraction is inefficient. The industry-standard method for drug development involves the reduction of D-Galacturonic acid . This route is preferred because D-Galacturonic acid is abundant (pectin hydrolysate) and the C1 reduction effectively "flips" the molecule to the L-series (C1 of D-GalA becomes C6 of L-Gal).

Experimental Workflow

Objective: Synthesis of L-Galactose from D-Galacturonic Acid via L-Galactono-1,4-lactone.

Phase 1: Reduction to L-Galactonate

-

Reagents: Sodium Borohydride (

), D-Galacturonic acid. -

Rationale:

reduces the aldehyde (latent at C1) to an alcohol. However, since the starting material is a uronic acid, we first reduce the C1 aldehyde of the uronic acid salt. -

Note: A more direct route often employed in modern labs is the reduction of D-galactono-1,4-lactone or the enzymatic reduction of D-galacturonic acid. Below is the chemical reduction protocol of the uronic acid derivative.

Phase 2: Lactonization (The Inversion Step)

-

Step: Acidification of D-galactonate.

-

Mechanism: When D-galactonate cyclizes, the numbering priority changes. The carboxyl group (formerly C6 of the sugar) becomes C1. The stereocenters are inverted relative to the new numbering, yielding L-galactono-1,4-lactone .

Phase 3: Controlled Reduction to L-Galactose

This is the critical step requiring precision to prevent over-reduction to the alditol (L-galactitol).

Protocol Steps:

-

Setup: Dissolve L-galactono-1,4-lactone (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere. Maintain temperature at -78°C.

-

Reagent Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.1 eq) dropwise over 30 minutes.

-

Causality: DIBAL-H is a bulky, electrophilic reducing agent that is stable at low temperatures. It forms a stable aluminum-hemiacetal intermediate that prevents further reduction to the alcohol until hydrolysis occurs.

-

-

Quenching: Quench with methanol (5 mL) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

-

Trustworthiness Check: Rochelle’s salt is mandatory to break the aluminum emulsion, ensuring high recovery yields.

-

-

Purification: Extract with ethyl acetate, dry over

, and concentrate. Purify via flash chromatography (DCM:MeOH 9:1).

Yield Expectation: 75-85% as a white solid.

Validation:

Regioselective Protection Strategy

For drug development (e.g., glycosylation or conjugation), the hydroxyls must be differentiated. The Isopropylidene (Acetonide) protection is the gold standard for L-lyxo-hexose due to the cis-diol arrangement at C1-C2 and C3-C4.

Protocol: 1,2:3,4-Di-O-isopropylidene- -L-galactopyranose

-

Reagents: L-Galactose, Acetone (Solvent/Reagent),

(Catalyst) or -

Procedure: Suspend L-Galactose in dry acetone. Add catalytic conc.

. Stir at room temperature for 4 hours. -

Mechanism: The cis-relationship of OH-1/OH-2 and OH-3/OH-4 in the

-pyranose form allows the formation of two thermodynamically stable 5-membered dioxolane rings. -

Outcome: The C6-OH remains free (primary alcohol).

-

Utility: This "Free C6" intermediate allows for:

Therapeutic Applications & Biological Relevance[6][7][8][9][10]

L-Nucleosides (Antivirals)

L-lyxo-hexose derivatives serve as precursors for L-nucleosides .

-

Mechanism: Human polymerases generally reject L-nucleosides, but viral polymerases (e.g., HBV, HIV, HCV) often incorporate them. Once incorporated, they act as chain terminators or cause lethal mutagenesis because the L-configuration distorts the DNA/RNA helix.

-

Example: While Lamivudine (3TC) is an L-nucleoside analog (oxathiolane ring), the structural logic of using L-sugar scaffolds (like L-Galactose derived L-Fucose analogs) is a proven pathway for reducing host toxicity.

The "Decoy" Strategy

-

Metabolic Stability: Mammalian enzymes (glycosidases) are stereoselective for D-sugars. L-Galactose conjugates are resistant to hydrolysis, prolonging the half-life of peptide-drug conjugates (PDCs).

-

Lectin Inhibition: Pathogens often utilize specific lectins to adhere to host cells. L-Galactose derivatives can bind these lectins (e.g., Pseudomonas aeruginosa PA-IL lectin binds Galactose) with different affinity profiles, potentially acting as anti-adhesion agents.

References

-

Golebiowska, P., & Kusmierek, J. T. (2025). Nucleoside Analogs: An Overview of Structural Modifications and Antiviral Potentials. AZoLifeSciences. [Link]

-

Xia, T. Y., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. [Link]

-

University of Oxford. (2012). Conformational effects in sugar ions: spectroscopic investigations in the gas phase and in solution. [Link][6]

-

PubChem. (2025).[7] L-Lyxose and Hexose Structural Data. National Library of Medicine. [Link]

-

Schäfer, et al. (2020).[8] D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production. NIH / PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. How can you convert D-galactose into L-galactose? | Filo [askfilo.com]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 5. azolifesciences.com [azolifesciences.com]

- 6. users.ox.ac.uk [users.ox.ac.uk]

- 7. L-Lyxose | C5H10O5 | CID 644176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production from extracted sugar beet press pulp hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Anthracycline Glycosylation Engineering

Precision Biocatalysis for Next-Generation Chemotherapeutics

Executive Summary

Anthracyclines, represented by doxorubicin (DOX) and daunorubicin (DNR), remain cornerstones of oncological pharmacotherapy.[1][2][3] However, their clinical utility is bifurcated by a narrow therapeutic index: potent topoisomerase II inhibition versus dose-limiting cardiotoxicity. The sugar moiety—typically L-daunosamine—is not merely a solubility tag; it is the molecular "zipper" that stabilizes the drug-DNA ternary complex.

This guide addresses the glycosylation bottleneck . While the aglycone core (tetracycline ring) is readily accessible, the stereoselective attachment of specific deoxysugars dictates biological efficacy. We explore the shift from difficult chemical synthesis to chemoenzymatic glycorandomization , providing researchers with a validated framework to engineer novel glycosides with improved toxicity profiles.

Structural Activity Relationship (SAR): The Glycosidic Imperative

To engineer better drugs, one must understand the atomic-level causality of the current limitations. The anthracycline mechanism is defined by two distinct domains:

-

The Aglycone (Intercalator): The planar tetracyclic ring inserts between DNA base pairs.

-

The Sugar (Anchor): The C7-attached glycoside resides in the DNA minor groove.[3]

The "Zipper" Model: The amino sugar (L-daunosamine) acts as a molecular hook. Its protonated amino group forms critical hydrogen bonds with the phosphate backbone of DNA.

-

Loss of Sugar: Removal of the sugar moiety results in a 70-100 fold loss in cytotoxic activity.[4]

-

Orientation: The axial configuration of the sugar is essential for optimal interaction with the DNA-Topoisomerase II cleavable complex.[5] Equatorial congeners often fail to poison the enzyme effectively.[6]

-

Toxicity Link: Evidence suggests that specific sugar modifications can dissociate DNA damage (antitumor) from chromatin damage (cardiotoxicity), making the sugar the primary target for lead optimization.

The Biosynthetic Machinery: GT-B Superfamily

In Streptomyces peucetius, the biosynthesis of doxorubicin relies on a dedicated glycosyltransferase (GT), DnrS , and a helper protein, DnrQ .

2.1 The Enzyme: DnrS

DnrS belongs to the GT-B superfamily of glycosyltransferases. Unlike GT-A enzymes, GT-B enzymes do not require a metal ion cofactor for catalysis, although divalent cations (Mg²⁺) often enhance activity by stabilizing the nucleotide-sugar donor.

-

Fold: Two Rossmann-like domains with a central cleft for substrate binding.

-

Mechanism: It catalyzes the transfer of dTDP-L-daunosamine to the C7-OH of

-rhodomycinone (or aklavinone). -

Specificity: DnrS is relatively specific, but recent engineering efforts focus on "promiscuous" variants (e.g., ElmGT, OleD) capable of accepting diverse sugar donors.

2.2 The Auxiliary Factor: DnrQ

DnrQ is a controversial but essential component. In heterologous expression systems (e.g., E. coli), expression of DnrS alone often yields insoluble or inactive protein. Co-expression with DnrQ stabilizes DnrS, suggesting a chaperone-like function or a role in regulating the intracellular concentration of the hydrophobic aglycone.

Experimental Workflow: In Vitro Glycosylation

This protocol describes the chemoenzymatic synthesis of anthracycline variants. This method bypasses the protecting-group manipulations required in organic synthesis.

Phase A: Reagents & Preparation[7]

-

Enzyme: Purified recombinant DnrS (or promiscuous variant like OleD).

-

Acceptor:

-Rhodomycinone (aglycone). Note: Dissolve in DMSO; keep final DMSO <10%. -

Donor: dTDP-L-daunosamine (synthesized via the dnm pathway enzymes: DnmL, DnmM, DnmU, DnmV).

-

Buffer: 50 mM Tris-HCl (pH 7.5) or Bis-Tris Propane.[8]

Phase B: The Reaction Protocol

-

Master Mix: Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂ (activator)

-

1 mM DTT (prevents oxidation)

-

-

Substrate Addition: Add dTDP-sugar donor (1.5 mM) and Aglycone acceptor (0.5 mM).

-

Initiation: Add purified GT enzyme (final conc. 5–10 µM).

-

Incubation: Incubate at 30°C for 2–16 hours . Critical: Do not exceed 30°C; many actinomycete enzymes are unstable at 37°C.

-

Termination: Quench by adding an equal volume of ice-cold methanol or chloroform.

Phase C: Analysis & Purification

-

Extraction: Centrifuge to remove protein precipitate. Extract the supernatant with chloroform/methanol (3:1).

-

HPLC: Analyze on a C18 reverse-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 254 nm (aglycone absorbance) and 480 nm (anthracycline specific).

-

-

Validation: Confirm product mass via LC-MS/MS (observe the +129 Da or specific sugar mass shift).

Data Visualization & Pathways

4.1 Biosynthetic Logic

The following diagram illustrates the convergence of the aglycone and sugar pathways, highlighting the critical enzymatic step.

Caption: Convergence of the TDP-sugar biosynthetic pathway and polyketide aglycone via the DnrS glycosyltransferase.

4.2 Experimental Workflow Logic

The logical flow for the in vitro assay described in Section 3.

Caption: Step-by-step workflow for in vitro chemoenzymatic glycosylation of anthracyclines.

Comparative Data: Glycosylation Strategies

The following table contrasts the three primary methods for generating anthracycline libraries.

| Feature | Chemical Synthesis | Chemoenzymatic (GTs) | Neoglycorandomization |

| Mechanism | Glycal assembly / Koenigs-Knorr | Glycosyltransferase (GT-B) | Alkoxyamine Ligation |

| Regioselectivity | Low (Requires protecting groups) | High (Enzyme specific) | High (Chemoselective) |

| Stereocontrol | Difficult ( | Strict (Typically | Variable (Ring closure dependent) |

| Substrate Scope | Limited by chemistry | Limited by enzyme promiscuity | Broad (Reducing sugars) |

| Linkage Type | Native O-glycosidic | Native O-glycosidic | Neoglycosidic (N-O-C) |

| Primary Use | Total synthesis | Biomimetic Drug Dev | Rapid Library Screening |

Future Directions: Neoglycorandomization

While enzymatic methods are superior for reproducing natural linkages, neoglycorandomization represents a high-throughput alternative. By installing an alkoxyamine handle on the aglycone, researchers can "click" unprotected reducing sugars onto the core.

-

Advantage: Does not require nucleotide activation (dTDP-sugars).

-

Outcome: Creates "neoglycosides" which, while structurally distinct from natural products, have shown equipotent cytotoxicity with potentially reduced cardiotoxicity in recent screenings.

References

-

Mechanism of Action & SAR: Title: Role of the sugar moiety in the pharmacological activity of anthracyclines.[2][3][4][5][6] Source: PubMed / NIH URL:[Link]

-

Enzymatic Pathway Reconstitution: Title: In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation.[8] Source: ACS Publications URL:[2][Link]

-

Neoglycorandomization Strategy: Title: Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes. Source: PMC / NIH URL:[Link]

-

Cardiotoxicity Mechanisms: Title: Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention.[9] Source: Frontiers in Cardiovascular Medicine URL:[Link]

-

Chemical vs. Enzymatic Overview: Title: Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds.[10][11] Source: MDPI URL:[Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights in the glycosylation steps during biosynthesis of the antitumor anthracycline cosmomycin: characterization of two glycosyltransferase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Role of the sugar moiety in the pharmacological activity of anthracyclines: development of a novel series of disaccharide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Configurational requirements of the sugar moiety for the pharmacological activity of anthracycline disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Enhancing the anticancer properties of cardiac glycosides by neoglycorandomization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of Methyl L-daunosamine hydrochloride

Introduction

Methyl L-daunosamine hydrochloride, a derivative of the aminosugar L-daunosamine, is a crucial synthetic intermediate in the development of various bioactive compounds, particularly in the field of oncology. L-daunosamine itself is an essential component of the anthracycline class of antibiotics, such as doxorubicin and daunorubicin, which are widely used as potent anticancer agents.[1][2] The sugar moiety plays a critical role in the biological activity of these drugs.[1][2] The synthesis of derivatives like Methyl L-daunosamine hydrochloride allows for the exploration of novel glycosylated compounds with potentially improved therapeutic indices, such as reduced cardiotoxicity.[1] This document provides a detailed protocol for the chemical synthesis of Methyl L-daunosamine hydrochloride, intended for researchers and professionals in drug development and medicinal chemistry.

The synthesis of aminosugars is a challenging endeavor due to the presence of multiple reactive functional groups that require a strategic application of protecting groups to achieve the desired stereoselectivity and regioselectivity.[3][4][5] The protocol outlined below is based on established methodologies in carbohydrate chemistry, involving key transformations to construct the target molecule from a readily available starting material.

Reaction Pathway Overview

The synthesis of Methyl L-daunosamine hydrochloride can be achieved through a multi-step process starting from a suitable precursor. A common strategy involves the use of a protected L-rhamnose derivative. The overall transformation requires the introduction of an amino group at the C-3 position with the correct stereochemistry, deoxygenation at C-2 and C-6, and finally, the formation of the methyl glycoside and its hydrochloride salt.

Figure 1: Generalized synthetic pathway for Methyl L-daunosamine hydrochloride.

Experimental Protocol

This protocol describes a representative chemical synthesis of Methyl L-daunosamine hydrochloride. Researchers should adapt the procedure based on their specific starting materials and available laboratory equipment. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

-

L-rhamnose

-

Protecting group reagents (e.g., benzyl bromide, acetic anhydride)

-

Reagents for functional group transformations (e.g., N-bromosuccinimide, sodium azide)

-

Reducing agents (e.g., Raney nickel, sodium borohydride)[6][7]

-

Solvents (e.g., methanol, chloroform, pyridine, dimethylformamide)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)

-

Chromatography supplies for purification (e.g., silica gel, thin-layer chromatography plates)

Step-by-Step Methodology

The following is a multi-step synthesis adapted from established procedures for aminosugar synthesis.[6][8]

Step 1: Protection of L-rhamnose

-

Rationale: The hydroxyl groups of the starting L-rhamnose must be protected to prevent unwanted side reactions in subsequent steps. A benzylidene acetal is a common protecting group for the 4- and 6-hydroxyl groups, while other hydroxyls can be protected as ethers or esters.[9]

-

Procedure:

-

Suspend L-rhamnose in a suitable solvent like benzene or toluene.

-

Add a dehydrating agent and a catalytic amount of acid.

-

Introduce the protecting group reagents in a stepwise manner to achieve the desired protected intermediate.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

Step 2: Introduction of the Amino Group Precursor at C-3

-

Rationale: This step involves the conversion of the C-3 hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide source, which will later be reduced to the amine.

-

Procedure:

-

The protected rhamnopyranoside from Step 1 is converted to an intermediate with an activated C-3 position.

-

This intermediate is then reacted with a nitrogen nucleophile, such as sodium azide, in a polar aprotic solvent like DMF.[8]

-

The reaction is typically heated to ensure complete conversion.

-

After cooling, the reaction mixture is worked up by extraction and the product is purified.

-

Step 3: Reduction of the Azide and Formation of the Methyl Glycoside

-

Rationale: The azido group is reduced to an amine, and simultaneously or in a subsequent step, the anomeric position is converted to a methyl glycoside.

-

Procedure:

-

The azido-sugar is dissolved in methanol.

-

A reducing agent, such as Raney nickel under a hydrogen atmosphere or a hydride source, is added.

-

The reaction is stirred until the reduction is complete (monitored by TLC or IR spectroscopy).

-

The formation of the methyl glycoside can be achieved by treating the sugar with methanol in the presence of an acid catalyst.

-

Step 4: Deprotection and Formation of the Hydrochloride Salt

-

Rationale: The protecting groups are removed to yield the free aminosugar, which is then converted to its hydrochloride salt for stability and ease of handling.

-

Procedure:

-

The protected methyl daunosaminide is subjected to deprotection conditions that cleave the specific protecting groups used. For example, benzyl ethers can be removed by catalytic hydrogenation.

-

After removal of the protecting groups, the resulting free amine is dissolved in a suitable solvent (e.g., methanol or ether).

-

A solution of HCl in a suitable solvent is added dropwise with stirring.

-

The precipitated Methyl L-daunosamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[10]

-

Data Summary

The following table provides an overview of the key parameters for the synthesis. The values are representative and may vary depending on the specific protecting groups and reaction conditions employed.

| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Protection of L-rhamnose | L-rhamnose, Protecting group reagents | Benzene, Pyridine | 25 - 80 | 4 - 24 | 70 - 90 |

| 2. Introduction of Azide at C-3 | Protected sugar, NaN₃ | DMF | 80 - 120 | 6 - 18 | 60 - 80 |

| 3. Reduction and Glycosylation | Azido-sugar, Raney Ni/H₂, Methanol, H⁺ | Methanol | 25 | 2 - 12 | 75 - 95 |

| 4. Deprotection and Salt Formation | Protected glycoside, Deprotection reagent, HCl | Methanol, Ether | 0 - 25 | 1 - 6 | 80 - 95 |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

To ensure the successful synthesis and purity of the final product, it is crucial to incorporate analytical validation at each step.

-

Thin-Layer Chromatography (TLC): Monitor the progress of each reaction to determine completion.

-

Column Chromatography: Purify the intermediates at each stage to remove byproducts and unreacted starting materials.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure and stereochemistry of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: Verify the presence and absence of key functional groups (e.g., disappearance of the azide peak and appearance of an amine peak).

-

Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds to confirm their identity.

-

-

Purity Assessment: The purity of the final Methyl L-daunosamine hydrochloride can be assessed by High-Performance Liquid Chromatography (HPLC) and by its melting point.

By rigorously applying these analytical techniques, researchers can validate the identity and purity of their synthesized compounds, ensuring the reliability of the protocol.

References

- Organic Syntheses. (n.d.). Methylamine Hydrochloride.

- Thapa, M., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2335-2345.

- Wikipedia. (n.d.). Daunosamine.

- Singh, R., et al. (2023). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Microorganisms, 11(10), 2539.

- Thapa, M., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2335-2345.

- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.

- Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.

-

Biosynth. (n.d.). L-Daunosamine. Retrieved from .

- Grethe, G., et al. (1983). Synthesis of daunosamine. The Journal of Organic Chemistry, 48(26), 5309–5315.

- Knight, J. G., et al. (1999). Synthesis of l-Daunosamine and l-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry, 64(8), 2994–2995.

- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.

-

Santa Cruz Biotechnology. (n.d.). Methyl α-L-Daunosamine Hydrochloride. Retrieved from .

- ResearchGate. (2016). New protecting groups in the synthesis of oligosaccharides.

- Pelyvás, I., et al. (1979). Preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride and its N-trifluoroacetyl derivative.

- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

-

Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from .

- Journal of Chemical Education. (2007). Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment.

- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.

-

BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from .

- Polish Pharmaceutical Society. (n.d.). The method of daunorubicin purification.

-

YouTube. (2019). SYNTHESIS OF METHYLDOPA | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. Retrieved from .

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. Preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride and its N-trifluoroacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]